
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is a complex compound that combines the properties of tripotassium citrate and iron(3+). This compound is known for its chelating abilities and is used in various scientific and industrial applications. It is a white crystalline powder that is highly soluble in water and glycerol but insoluble in alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) typically involves the reaction of citric acid with potassium hydroxide to form tripotassium citrate. This is followed by the addition of an iron(3+) salt, such as ferric chloride, to form the final complex. The reaction conditions usually involve maintaining a specific pH and temperature to ensure the complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized, filtered, and dried to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can participate in redox reactions, acting as an oxidizing agent.
Chelation: The citrate component can chelate metal ions, forming stable complexes.
Substitution: The compound can undergo substitution reactions where ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield iron(2+) complexes, while oxidation reactions may produce higher oxidation state species .
Wissenschaftliche Forschungsanwendungen
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in treating iron deficiency and as a component in certain pharmaceuticals.
Industry: Utilized in electroplating, water treatment, and as a buffering agent in various industrial processes
Wirkmechanismus
The mechanism of action of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves its ability to chelate metal ions and participate in redox reactions. The citrate component binds to metal ions, forming stable complexes, while the iron(3+) component can undergo redox reactions, influencing various biochemical and chemical pathways. These properties make it useful in applications requiring metal ion regulation and redox activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium citrate: Similar in structure but contains sodium instead of potassium.
Ferric citrate: Contains iron(3+) but lacks the tripotassium component.
Calcium citrate: Contains calcium instead of iron and potassium
Uniqueness
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is unique due to its combination of potassium and iron(3+) ions, providing both chelating and redox properties. This dual functionality makes it particularly valuable in applications requiring both metal ion chelation and redox activity .
Eigenschaften
CAS-Nummer |
93776-70-6 |
|---|---|
Molekularformel |
C24H20Fe3K3O28 |
Molekulargewicht |
1041.2 g/mol |
IUPAC-Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
InChI |
InChI=1S/4C6H8O7.3Fe.3K/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;;;3*+3;3*+1/p-12 |
InChI-Schlüssel |
MGSZEHDEEXNSRW-UHFFFAOYSA-B |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
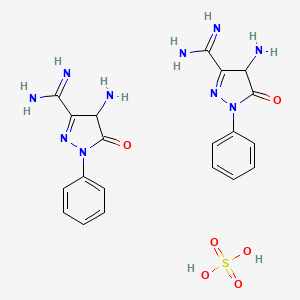

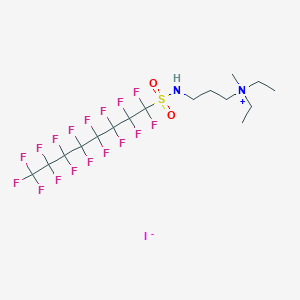

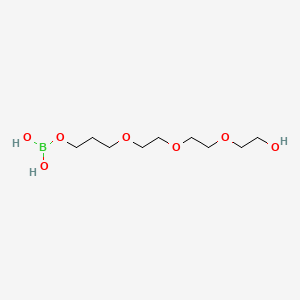
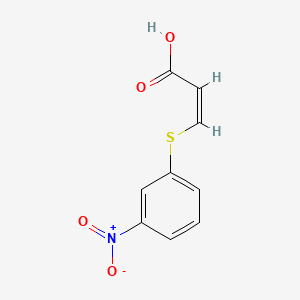
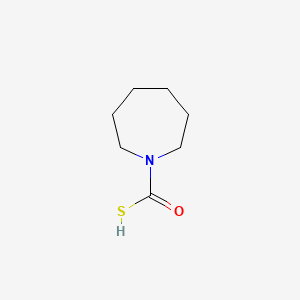


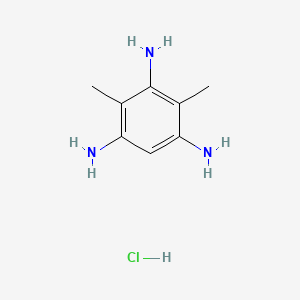
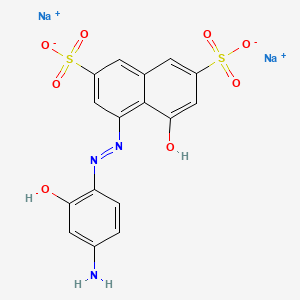

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
